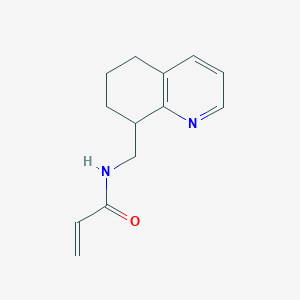![molecular formula C11H13NO2S B2846990 N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide CAS No. 1699395-31-7](/img/structure/B2846990.png)
N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide, also known as methionine aminopeptidase 2 inhibitor (MetAP2 inhibitor), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the MetAP2 enzyme, which plays a crucial role in protein synthesis and regulation.
Mecanismo De Acción
N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide inhibits the MetAP2 enzyme, which is responsible for the removal of the N-terminal this compound from newly synthesized proteins. This process is essential for proper protein folding and function. Inhibition of this enzyme leads to the accumulation of unprocessed proteins, resulting in cellular stress and ultimately cell death. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the disruption of the MetAP2 active site.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to reduce body weight and improve glucose metabolism in animal models of obesity and diabetes. The exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide has several advantages for lab experiments. It is a potent inhibitor of the MetAP2 enzyme, making it an ideal tool for studying the role of this enzyme in various cellular processes. Additionally, it has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for drug development. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects and safety profile are still unknown. Additionally, it is a potent inhibitor of the MetAP2 enzyme, which plays a crucial role in protein synthesis and regulation, making it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide. One area of focus is the development of more potent and selective inhibitors of the MetAP2 enzyme. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on cellular processes. Another area of interest is the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and obesity. Finally, studies on the long-term effects and safety profile of this compound are needed to evaluate its potential as a drug candidate.
Métodos De Síntesis
The synthesis of N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves the reaction of 2-phenylacetyl chloride with sodium thiomethoxide to form 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid. This intermediate is then reacted with N-methylamine to yield the final product, this compound. The synthesis has been reported in several research articles and has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties in various in vitro and in vivo studies. The MetAP2 enzyme has been implicated in several diseases, including cancer, inflammation, and obesity, making it an attractive target for drug development.
Propiedades
IUPAC Name |
N-methyl-2-phenacylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-12-11(14)8-15-7-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXEOVYYGMCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSCC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

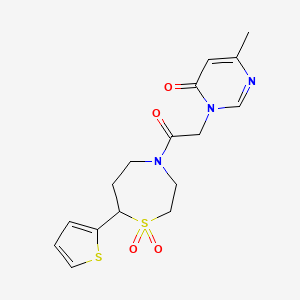
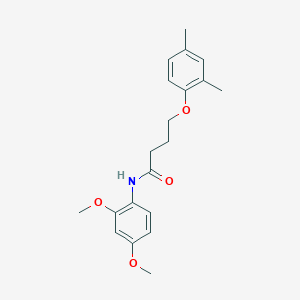
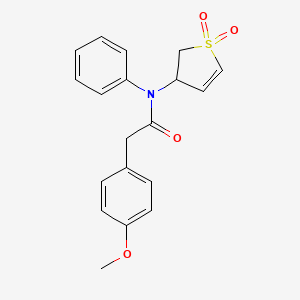

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)
![7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846914.png)
![N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2846919.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2846921.png)
![2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846923.png)

![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)
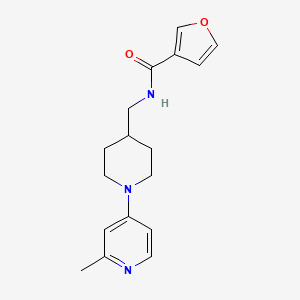
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)
